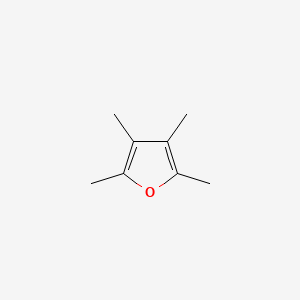

2,3,4,5-Tetramethylfuran

Description

Contextualization within Furan (B31954) Chemistry and Heterocyclic Compounds

Heterocyclic chemistry, a major branch of organic chemistry, investigates cyclic compounds containing atoms of at least two different elements in their rings. numberanalytics.comijnrd.org Within this vast field, furans represent a fundamental class of aromatic heterocyclic compounds. numberanalytics.comontosight.ai The furan structure consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom. numberanalytics.comontosight.ai This basic framework is found in numerous naturally occurring molecules and serves as a versatile precursor in the synthesis of a wide array of organic compounds, from pharmaceuticals to polymers. sci-hub.stresearchgate.net

Furan's reactivity is shaped by its aromatic character and the presence of the oxygen heteroatom, making it susceptible to electrophilic substitution and cycloaddition reactions. numberanalytics.comsci-hub.st 2,3,4,5-Tetramethylfuran is a derivative of furan where each of the four carbon atoms on the ring is substituted with a methyl group. ontosight.ainih.gov This complete substitution distinguishes it from the parent furan, altering its physical and chemical properties and, consequently, its behavior in chemical reactions.

Table 1: Physicochemical Properties of 2,3,4,5-Tetramethylfuran

| Property | Value |

|---|---|

| IUPAC Name | 2,3,4,5-tetramethylfuran |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| CAS Number | 10599-58-3 |

| Boiling Point | 160.6°C at 760 mmHg |

| Flash Point | 42.3°C |

| SMILES | CC1=C(OC(=C1C)C)C |

Data sourced from references nih.govlookchem.com.

Significance of Tetramethylated Furan Systems in Contemporary Chemical Investigations

The presence of four methyl groups on the furan ring in 2,3,4,5-tetramethylfuran has significant implications for its chemical profile and utility in research. The methyl substituents increase the electron density of the aromatic ring, which can influence its reactivity in various transformations. Furthermore, these groups enhance the lipophilicity of the molecule compared to unsubstituted furan, a property that can be relevant in its interactions with nonpolar environments. ontosight.ai

The substitution pattern in tetramethylated furan systems also imparts considerable steric hindrance around the furan core. This steric bulk can direct the regioselectivity of certain reactions and affect the stability of the molecule and its derivatives. In contemporary research, fully substituted furans are valuable substrates for exploring the limits and mechanisms of chemical reactions, such as cycloadditions, where the electronic and steric effects of the substituents play a critical role in the reaction's outcome.

Overview of Key Research Avenues for 2,3,4,5-Tetramethylfuran

Academic research into 2,3,4,5-tetramethylfuran primarily focuses on its utility as a building block in organic synthesis and its specific reactivity patterns. ontosight.ai One of the most explored areas is its participation in cycloaddition reactions, where the furan ring acts as a diene.

Diels-Alder Reactions: 2,3,4,5-Tetramethylfuran is known to undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. For instance, it reacts with but-2-ynedinitrile (B94463) to form a 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative. researchgate.net This reactivity makes it a useful tool for constructing complex bicyclic and polycyclic systems. The reaction with one equivalent of but-2-ynedinitrile yields 1,4,5,6-tetramethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile. researchgate.net Interestingly, the presence of a Lewis acid like aluminum(III) chloride, which often accelerates Diels-Alder reactions, was found to have no effect on this specific transformation. researchgate.netresearchgate.net

Synthesis of Complex Molecules: The ability to function as a latent 1,4-dicarbonyl compound and as a diene makes furan derivatives, including 2,3,4,5-tetramethylfuran, valuable intermediates in the synthesis of more elaborate molecular architectures. sci-hub.st Research protocols have been developed for the synthesis of various multi-substituted furans, highlighting their importance as versatile synthons in organic chemistry. researchgate.net For example, one synthesis route to obtain 2,3,4,5-tetramethylfuran involves the cyclization of 3,4-dimethylhexane-2,5-dione, which can be prepared from 2-propanone.

Table 2: Example Synthesis Route for a Precursor to 2,3,4,5-Tetramethylfuran

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Propanone | PbO₂ | Reflux, 28 h | 3,4-Dimethylhexane-2,5-dione | 42.5% |

This table outlines the synthesis of the diketone precursor which can be cyclized to form the tetramethylfuran ring. Data sourced from reference .

Structure

3D Structure

Properties

CAS No. |

10599-58-3 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2,3,4,5-tetramethylfuran |

InChI |

InChI=1S/C8H12O/c1-5-6(2)8(4)9-7(5)3/h1-4H3 |

InChI Key |

OMFSJRHPFYVJSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=C1C)C)C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2,3,4,5 Tetramethylfuran

Cycloaddition Reactions of 2,3,4,5-Tetramethylfuran

2,3,4,5-Tetramethylfuran actively participates as a diene in Diels-Alder reactions, a class of [4+2] cycloadditions, with a variety of dienophiles. These reactions are fundamental in organic synthesis for the construction of six-membered rings. The reactivity of the furan (B31954) ring is influenced by its aromatic character, which must be overcome for the cycloaddition to occur.

A notable example is the reaction of 2,3,4,5-tetramethylfuran with 2-butynedinitrile. This reaction proceeds via a (2+4)-cycloaddition to yield 1,4,5,6-tetramethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile. If two equivalents of the furan are used, a subsequent cycloaddition occurs to form a more complex hexahydro-diepoxynaphthalene derivative. Interestingly, the presence of aluminum(III) chloride as a Lewis acid does not affect these particular reactions. researchgate.net

The Diels-Alder reaction is a concerted process involving the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. researchgate.net The electron-donating methyl groups on the furan ring raise the energy of its HOMO, facilitating the reaction with electron-poor dienophiles.

Below is a table summarizing representative Diels-Alder reactions involving furan derivatives.

| Diene | Dienophile | Product | Reference |

| 2,3,4,5-Tetramethylfuran | 2-Butynedinitrile | 1,4,5,6-tetramethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile | researchgate.net |

| 2,5-Dimethylfuran (B142691) | Ethylene | p-Xylene (after dehydration) | mdpi.com |

| Furan | Maleimide (B117702) Derivatives | Endo/Exo Adducts | researchgate.netrsc.org |

The Diels-Alder reaction is often reversible, and the reverse reaction is termed the retro-Diels-Alder reaction. This reversibility is particularly prominent with furan-based adducts. The stability of the resulting adducts and the conditions required for the retro-reaction are influenced by several factors, including the substituents on both the furan and the dienophile, as well as the reaction temperature. researchgate.netrsc.org

Studies on furan and maleimide derivatives have shown that the cycloaddition leads to a mixture of endo and exo diastereomers. The endo adduct is typically formed faster (kinetic product), but the exo adduct is often more thermodynamically stable. The retro-Diels-Alder reaction of the endo adduct generally occurs at a lower temperature than that of the exo adduct. rsc.org It has also been demonstrated that the isomerization from the endo to the exo diastereomer proceeds through a retro-Diels-Alder reaction of the endo adduct, followed by a subsequent Diels-Alder reaction to form the more stable exo product. rsc.org

The presence of electron-withdrawing substituents on the furan and/or electron-attracting groups on the maleimide can lead to a faster retro-Diels-Alder reaction of the endo adduct. rsc.org High temperatures and the presence of a nucleophile can also accelerate the retro-Diels-Alder kinetics. rsc.org

The Diels-Alder reaction can also occur intramolecularly when the furan ring and the dienophile are part of the same molecule. These intramolecular Diels-Alder (IMDA) reactions are powerful tools for the synthesis of complex polycyclic molecules.

For instance, base-catalyzed intramolecular Diels-Alder reactions of 2-diphenylphosphinyl-5-(propargyloxymethyl)furans have been reported. nycu.edu.tw In this novel reaction, the furan acts as the diene and an allenyl ether, formed in situ, serves as the dienophile. This is followed by a nucleophilic 1,2-rearrangement of the diphenylphosphinyl group, leading to the formation of tetrahydrofuran (B95107) ring-annulated o-diphenylphosphinophenols. nycu.edu.tw This process provides an efficient route to potentially useful bidentate P,O ligands. nycu.edu.tw

The stereochemical outcome of these intramolecular reactions can often be predicted, with the major isomer being the one that minimizes steric strain in the transition state. For example, in related systems, the substituent on the tether connecting the furan and dienophile predominantly occupies an equatorial position in the newly formed six-membered ring. scispace.com

Electrophilic Transformations of Tetramethylated Furans

While furans can undergo cycloaddition reactions, they also exhibit aromatic character and can participate in electrophilic substitution reactions. Carbonylated electrophiles, in the presence of catalytic amounts of bismuth triflate or chloride, react with furan derivatives to yield either electrophilic substitution or ene reaction products. researchgate.net

Gas-Phase Reactions with Atmospheric Radicals

In the atmosphere, furans are primarily degraded by reaction with hydroxyl (OH) radicals. kaust.edu.sa The kinetics of these gas-phase reactions are crucial for understanding the atmospheric lifetime and environmental impact of these compounds.

Studies on furan and its alkylated derivatives, such as 2-methylfuran (B129897) and 2,5-dimethylfuran, have shown that the rate of reaction with OH radicals increases with the degree of alkyl substitution. researchgate.net This suggests that 2,3,4,5-tetramethylfuran would also be highly reactive towards OH radicals. The addition of alkyl groups enhances the reactivity, leading to a shorter atmospheric lifetime. researchgate.net

The reaction mechanism is believed to proceed mainly through the addition of the OH radical to the furan ring, specifically at the C2 and C5 positions, forming a chemically activated adduct. researchgate.net This adduct can then be stabilized or undergo ring-opening. The ring-opened radicals can further react with atmospheric oxygen to form unsaturated 1,4-dicarbonyl compounds. researchgate.net

The table below presents the rate constants for the reaction of OH radicals with furan and some of its derivatives.

| Compound | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference |

| Furan | 4.19 ± 0.21 | researchgate.net |

| 2-Methylfuran | 6.19 ± 0.30 | researchgate.net |

| 2,5-Dimethylfuran | 13.21 ± 0.92 | researchgate.net |

These data clearly indicate that the methyl groups significantly increase the reaction rate.

Reactions with Nitrate (B79036) (NO3) Radicals

The gas-phase reaction of 2,3,4,5-tetramethylfuran with the nitrate radical (NO₃) is a significant atmospheric degradation pathway, particularly during nighttime. The high electron density of the furan ring, further enhanced by the four electron-donating methyl groups, makes it highly susceptible to attack by the electrophilic NO₃ radical.

The reaction proceeds primarily through an addition mechanism. The NO₃ radical adds to one of the carbon-carbon double bonds in the furan ring, forming a nitrooxy-alkyl radical intermediate. This intermediate subsequently reacts with molecular oxygen (O₂) to yield stable products. For 2,3,4,5-tetramethylfuran, the primary stable product identified through experimental studies is cis-3,4-dimethylhex-3-ene-2,5-dione. researchgate.net This ring-scission product indicates that the reaction with the nitrate radical leads to the cleavage of the furan ring. researchgate.net There is no significant evidence for the formation of stable nitrates or peroxynitrates in these reactions. researchgate.net

The rate of reaction is rapid, reflecting the high reactivity of substituted furans. While a specific rate coefficient for 2,3,4,5-tetramethylfuran is not extensively documented, data for other methylated furans show a clear trend of increasing reactivity with an increasing number of methyl substituents. This suggests that 2,3,4,5-tetramethylfuran would have the highest reaction rate in the series. rsc.org For comparison, the rate coefficients for the reaction of NO₃ radicals with furan and its methylated derivatives at approximately 294 K are presented in the table below. rsc.orgumich.edu The reaction with these compounds is a dominant atmospheric removal pathway at night. rsc.org

| Furan Compound | NO₃ Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Furan | (1.51 ± 0.38) × 10⁻¹² |

| 2-Methylfuran | (1.91 ± 0.32) × 10⁻¹¹ |

| 3-Methylfuran | (1.49 ± 0.33) × 10⁻¹¹ |

| 2,5-Dimethylfuran | (5.82 ± 1.21) × 10⁻¹¹ |

| 2,3,5-Trimethylfuran | (1.66 ± 0.69) × 10⁻¹⁰ |

Reactions with Chlorine (Cl) Atoms

The gas-phase reactions of furans with chlorine atoms (Cl) are also of atmospheric importance. Similar to nitrate radicals, chlorine atoms are electrophilic and react rapidly with electron-rich organic molecules. The reaction with 2,3,4,5-tetramethylfuran is expected to be very fast due to the activating effect of the four methyl groups on the aromatic furan ring.

The primary mechanism for the reaction of Cl atoms with furans is electrophilic addition to the C=C double bonds. nih.gov This addition forms a chloro-alkyl radical, which can then undergo further reactions, typically with O₂, leading to ring-opened products. An alternative, though less significant, pathway is hydrogen abstraction from the methyl groups.

Experimental data on the rate constant for 2,3,4,5-tetramethylfuran is limited, but studies on furan and related compounds provide a strong basis for estimating its reactivity. The rate constant for the reaction of Cl atoms with the parent furan has been determined, and studies on other compounds show that alkyl substitution generally increases the reaction rate. nih.gov

| Compound | Cl Atom Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Furan | (2.39 ± 0.27) × 10⁻¹⁰ |

| Tetrahydrofuran (THF) | (1.96 ± 0.24) × 10⁻¹⁰ |

| 2-Methyltetrahydrofuran | (2.65 ± 0.43) × 10⁻¹⁰ |

| 2,5-Dimethyltetrahydrofuran | (2.84 ± 0.34) × 10⁻¹⁰ |

Although the tetrahydrofuran data represent saturated rings, they illustrate the accelerating effect of methyl groups on radical reactions in five-membered oxygen heterocycles. nih.gov Given the high reactivity of the aromatic furan ring itself, the rate constant for 2,3,4,5-tetramethylfuran with Cl atoms is expected to be even greater than that of 2,5-dimethyltetrahydrofuran.

Ring-Opening Reactions and Transformations of Furan and its Tetramethylated Derivatives

Substituted furans can undergo ring-opening reactions under acidic conditions, a process often referred to as hydrolysis. researchgate.net The mechanism for the acid-catalyzed hydrolysis of furan and its alkylated derivatives involves a slow, rate-determining proton transfer from a Brønsted acid (e.g., H₃O⁺) to the furan ring. rsc.orgresearchgate.net

The key steps in the mechanism are:

Protonation: The reaction is initiated by the protonation of the furan ring. Kinetic studies on furan and 2,5-dimethylfuran indicate that the proton is transferred to an α-carbon atom (the carbon adjacent to the oxygen), as this is the rate-limiting step. researchgate.net Protonation disrupts the aromaticity of the ring and forms a reactive cationic intermediate.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient ring, typically at the other α-carbon.

Ring Opening: This is followed by the cleavage of the C-O bond, which opens the ring to form an enol intermediate.

Tautomerization: The enol rapidly tautomerizes to the more stable keto form, yielding an unsaturated 1,4-dicarbonyl compound. researchgate.net

For 2,3,4,5-tetramethylfuran, this acid-catalyzed hydrolysis pathway would be expected to yield 3,4-dimethylhexane-2,5-dione. The presence of four methyl groups significantly influences the reactivity and stability of the intermediates, but the fundamental mechanism of protonation followed by ring cleavage remains the same. researchgate.netrsc.org

The furan ring is susceptible to cleavage by strong oxidizing agents, most notably ozone (O₃). The ozonolysis of furans is a well-studied example of oxidative ring cleavage that proceeds via the Criegee mechanism. viu.ca

The process begins with a [3+2] cycloaddition of ozone across one of the double bonds of the furan ring to form an unstable primary ozonide (a 1,2,3-trioxolane). researchgate.net This primary ozonide rapidly rearranges and cleaves to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. viu.ca These two fragments can then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).

However, for substituted furans, the decomposition of the primary ozonide is the dominant pathway, leading directly to ring-opened dicarbonyl products. viu.ca In the case of 2,3,4,5-tetramethylfuran, ozonolysis would cleave the ring to form 3,4-dimethylhexane-2,5-dione. Studies on various methylated furans have shown that dicarbonyl compounds are the major products of ozonolysis. researchgate.net

Furan and its derivatives contain a chromophore that absorbs ultraviolet (UV) radiation, making them susceptible to photolytic degradation. mdpi.commdpi.comresearchgate.net While specific product analysis for the photolysis of 2,3,4,5-tetramethylfuran is not extensively detailed, the general principles of furan photochemistry involve high-energy intermediates that can undergo various transformations. UV irradiation can cause significant photochemical damage to the furan ring system. researchgate.net

Unlike saturated ethers like tetrahydrofuran, which primarily undergo C-O bond homolysis upon UV irradiation, the photochemistry of aromatic furans is more complex. researchgate.netwikipedia.org Upon absorption of UV light, the molecule is promoted to an excited electronic state. From this state, it can undergo several decay pathways, including:

Electrocyclic Reactions: The excited furan ring can undergo ring-opening to form unsaturated carbonyl compounds.

Rearrangements: Photochemical rearrangements can lead to the formation of isomers, such as cyclopropenyl carbonyls or other ring systems.

Fragmentation: At higher energies, the ring can fragment into smaller radical species.

The specific products formed would depend on factors such as the irradiation wavelength and the medium (gas phase, solution). Given the presence of four methyl groups, hydrogen abstraction and subsequent radical reactions are also plausible pathways.

Molecular Rearrangements and Isomerizations

The furan ring system is capable of undergoing significant molecular rearrangements and isomerizations, particularly under acidic conditions. While 2,3,4,5-tetramethylfuran itself is relatively stable, the furan nucleus is a versatile precursor that can be transformed into other cyclic structures.

A prominent example of such a transformation is the Piancatelli rearrangement . wikipedia.org This is an acid-catalyzed reaction of 2-furylcarbinols (furans with a hydroxyalkyl group at the C2 position) that converts them into 4-hydroxycyclopentenone derivatives. nih.gov The mechanism involves the acid-catalyzed formation of a carbocation, followed by nucleophilic attack by water, ring-opening to a pentadienyl cation intermediate, and a subsequent 4π-electrocyclization to form the five-membered cyclopentenone ring. wikipedia.orgrsc.org

Although 2,3,4,5-tetramethylfuran does not possess the required 2-furylcarbinol structure to undergo a classic Piancatelli rearrangement, this reaction exemplifies the inherent chemical potential of the furan ring to serve as a latent cyclopentenone precursor under acidic catalysis. rsc.orgresearchgate.net The stability of the intermediates and the reaction conditions are influenced by the substitution pattern on the furan ring. nih.gov For instance, alkyl groups can affect the stability of the carbocation intermediates and the rate of rearrangement. nih.gov Additionally, thermal rearrangements of highly functionalized furan derivatives have also been observed, leading to different structural isomers. researchgate.net

Electron Transfer Processes and Electrochemical Behavior of Methylated Furans

Electron transfer reactions involve the movement of an electron from a donor to an acceptor molecule. The electrochemical behavior of furan and its derivatives is of interest for applications in materials science and electrosynthesis. While specific electrochemical data for 2,3,4,5-tetramethylfuran is not extensively documented, the behavior of other methylated furans can provide insights. The methyl groups in 2,3,4,5-tetramethylfuran are electron-donating, which increases the electron density of the furan ring. This enhanced electron density is expected to lower the oxidation potential of 2,3,4,5-tetramethylfuran compared to unsubstituted furan, making it more susceptible to electrochemical oxidation.

Studies on the electrochemical oxidation of other bio-based furan compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), have demonstrated that the furan ring itself can influence the reaction kinetics, particularly through its adsorption on the electrode surface. iust.ac.ir The presence of multiple methyl groups in 2,3,4,5-tetramethylfuran would likely enhance its adsorption, potentially influencing the electron transfer process. The electrochemical oxidation of furans can lead to the formation of various products, depending on the reaction conditions and the substitution pattern of the furan ring. For instance, the electrochemical oxidation of furan in the presence of methanol (B129727) yields 2,5-dimethoxy-2,5-dihydrofuran. A similar process could be anticipated for 2,3,4,5-tetramethylfuran.

Cyclic voltammetry studies of furan-bridged organic chromophores have shown that the furan moiety can exhibit electrochemical activity, although the stability of the resulting species may be limited. pharmacy180.com The electron-rich nature of 2,3,4,5-tetramethylfuran suggests it would undergo facile electron transfer, though the stability of the resulting radical cation would be a key factor in subsequent chemical transformations.

Nucleophilic Attack and Adduct Formation

The electron-donating nature of the four methyl groups in 2,3,4,5-tetramethylfuran enhances the nucleophilicity of the furan ring, making it reactive towards electrophiles. In such reactions, the furan acts as the nucleophile, attacking the electrophilic species.

A notable example of this reactivity is the (2 + 4)-cycloaddition reaction of 2,3,4,5-tetramethylfuran with 2-butynedinitrile. chemicalbook.com In this reaction, the furan ring acts as a diene and undergoes a Diels-Alder-type reaction with the electron-deficient alkyne (the dienophile). This reaction can proceed to form both a monoadduct and a diadduct, where one or two molecules of 2,3,4,5-tetramethylfuran add to the alkyne, respectively. chemicalbook.com The formation of these adducts demonstrates the ability of the substituted furan to engage in nucleophilic attack on an electrophilic partner.

The general reactivity of furans in electrophilic aromatic substitution is significantly higher than that of benzene (B151609). quora.comwikipedia.org This is due to the ability of the oxygen atom to stabilize the intermediate carbocation (the sigma complex) through resonance. wikipedia.org The electron-donating methyl groups in 2,3,4,5-tetramethylfuran further enhance this reactivity, making it a highly reactive diene and nucleophile.

Advanced Mechanistic Investigations of 2,3,4,5-Tetramethylfuran Reactivity

In-Situ Spectroscopic Monitoring of Reaction Intermediates

The study of reaction mechanisms often relies on the detection and characterization of transient intermediates. In-situ spectroscopic techniques are invaluable for this purpose as they allow for the monitoring of a reaction in real-time without disturbing the system. researchgate.net For reactions involving 2,3,4,5-tetramethylfuran, techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy could provide crucial mechanistic insights.

For instance, in-situ FTIR spectroscopy has been successfully employed to monitor the kinetics of Diels-Alder reactions involving furan-containing polymers. mdpi.commdpi.com This technique can track the disappearance of reactant peaks and the appearance of product peaks, allowing for the determination of reaction rates and the observation of any intermediate species with distinct vibrational frequencies. selectscience.net Similarly, in-situ NMR spectroscopy is a powerful tool for monitoring the progress of reactions in solution, providing detailed structural information about reactants, products, and any observable intermediates. researchgate.netresearchgate.net The application of these techniques to the reactions of 2,3,4,5-tetramethylfuran, such as its cycloaddition with electrophiles, would enable the direct observation of the formation of adducts and potentially identify any short-lived intermediates. For example, monitoring the electrophilic attack on substituted furans using in-situ NMR could help to elucidate the structure of the intermediate sigma complex. psgcas.ac.in

Kinetic Studies and Determination of Rate Coefficients

Kinetic studies provide quantitative information about the rates of chemical reactions and are essential for understanding reaction mechanisms. While specific kinetic data for reactions of 2,3,4,5-tetramethylfuran are scarce, data for other methylated furans reacting with atmospherically important radicals like hydroxyl (OH) and nitrate (NO₃) radicals offer valuable comparative insights.

The rate coefficients for the gas-phase reactions of several methylated furans with OH and NO₃ radicals have been determined experimentally. These reactions are important for the atmospheric degradation of these compounds. The presence of electron-donating methyl groups generally increases the rate of reaction with electrophilic radicals like OH and NO₃. This is because the methyl groups increase the electron density of the furan ring, making it more susceptible to attack.

| Furan Derivative | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| Furan | OH | (3.34 ± 0.48) × 10⁻¹¹ | 298 | psgcas.ac.in |

| 2-Methylfuran | OH | (1.91 ± 0.32) × 10⁻¹¹ | 294 | mdpi.com |

| 2,5-Dimethylfuran | OH | (5.82 ± 1.21) × 10⁻¹¹ | 294 | mdpi.com |

| 2,3,5-Trimethylfuran | OH | (1.66 ± 0.69) × 10⁻¹⁰ | 294 | selectscience.net |

| Furan | NO₃ | (1.51 ± 0.38) × 10⁻¹² | 294 | mdpi.com |

| 2-Methylfuran | NO₃ | (1.91 ± 0.32) × 10⁻¹¹ | 294 | mdpi.com |

| 3-Methylfuran | NO₃ | (1.49 ± 0.33) × 10⁻¹¹ | 294 | mdpi.com |

| 2,5-Dimethylfuran | NO₃ | (5.82 ± 1.21) × 10⁻¹¹ | 294 | mdpi.com |

| 2,3,5-Trimethylfuran | NO₃ | (1.66 ± 0.69) × 10⁻¹⁰ | 294 | mdpi.com |

Based on the trend observed in the table, it is expected that 2,3,4,5-tetramethylfuran would exhibit an even higher rate coefficient for its reaction with OH and NO₃ radicals compared to 2,3,5-trimethylfuran, due to the presence of an additional electron-donating methyl group. This highlights the significant activating effect of multiple alkyl substituents on the furan ring.

Structure-Reactivity Relationships and Substituent Effects

The relationship between the structure of a molecule and its reactivity is a fundamental concept in organic chemistry. For substituted furans, the electronic effects of the substituents play a crucial role in determining the rate and regioselectivity of their reactions. The Hammett equation is a tool used to quantify the effect of substituents on the reactivity of aromatic systems. chemicalbook.compharmaguideline.com

The four methyl groups in 2,3,4,5-tetramethylfuran are electron-donating through an inductive effect and hyperconjugation. These effects increase the electron density of the furan ring, making it more reactive towards electrophiles compared to unsubstituted furan. quora.compearson.com This is consistent with the general observation that electron-donating groups activate aromatic rings towards electrophilic substitution. researchgate.net

In Diels-Alder reactions, the reactivity of the furan as a diene is enhanced by electron-donating substituents. wikipedia.org Therefore, 2,3,4,5-tetramethylfuran is expected to be a highly reactive diene. The Hammett plot for the reaction of substituted furans with maleic anhydride (B1165640) shows a negative ρ (rho) value, indicating that electron-donating groups accelerate the reaction by stabilizing the positive charge that develops in the transition state. wikipedia.org The cumulative electron-donating effect of the four methyl groups in 2,3,4,5-tetramethylfuran would place it at the highly reactive end of such a correlation.

The position of the substituents also influences reactivity. In electrophilic substitution reactions of monosubstituted furans, substitution generally occurs preferentially at the C2 and C5 positions due to the greater stability of the resulting carbocation intermediate. wikipedia.org In 2,3,4,5-tetramethylfuran, all ring positions are substituted, so reactions would likely involve either the furan ring acting as a nucleophile as a whole (e.g., in cycloadditions) or reactions at the methyl groups under certain conditions.

Spectroscopic Characterization and Computational Analysis of 2,3,4,5 Tetramethylfuran

Advanced Spectroscopic Techniques for Molecular Structure and Dynamics

Spectroscopic methods are indispensable for the empirical characterization of 2,3,4,5-tetramethylfuran. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Microwave Spectroscopy each offer unique insights into the molecule's static and dynamic properties.

NMR spectroscopy is a fundamental tool for confirming the molecular structure of 2,3,4,5-tetramethylfuran by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei. Due to the molecule's symmetry, the four methyl groups are chemically equivalent, as are the four carbons of the furan (B31954) ring. This results in simplified spectra.

In ¹H NMR, a single resonance signal is expected for the twelve equivalent protons of the four methyl groups. Similarly, the ¹³C NMR spectrum is anticipated to show two distinct signals: one for the four equivalent methyl carbons and another for the four equivalent carbons constituting the furan ring.

Table 1: Predicted NMR Chemical Shifts (δ) for 2,3,4,5-Tetramethylfuran

| Nucleus | Chemical Shift (δ) | Description |

|---|---|---|

| ¹H | ~1.9-2.1 ppm | Single peak for 12 protons of the four CH₃ groups. |

| ¹³C | ~9-11 ppm | Signal for the four equivalent methyl carbons. |

Note: Actual chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and offering clues about its structure. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating the compound from a mixture and identifying it.

The electron ionization (EI) mass spectrum of 2,3,4,5-tetramethylfuran shows a molecular ion peak (M⁺) corresponding to its molecular weight (124.18 g/mol ). nih.gov The fragmentation pattern is characteristic of the molecule's structure. A prominent peak is often observed at m/z 123, resulting from the loss of a single hydrogen atom to form a stable cation. nih.gov Another significant fragmentation pathway involves the loss of a methyl group (CH₃), leading to a fragment at m/z 109. nih.gov

Table 2: Key Mass Spectrometry Data for 2,3,4,5-Tetramethylfuran

| m/z Value | Relative Intensity | Identity |

|---|---|---|

| 124 | Moderate | [C₈H₁₂O]⁺ (Molecular Ion, M⁺) |

| 123 | High (Often Base Peak) | [C₈H₁₁O]⁺ (M-H)⁺ |

Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. It provides extremely precise data on molecular geometry and internal dynamics. For a molecule like 2,3,4,5-tetramethylfuran, the analysis would yield its principal moments of inertia and, consequently, its rotational constants.

While specific microwave spectroscopy studies on 2,3,4,5-tetramethylfuran are not extensively documented, research on related molecules like 2,3-dimethylfuran (B88355) demonstrates the complexity and richness of such spectra. rsc.org The presence of multiple methyl groups introduces fine splittings in the rotational transitions due to internal rotation. rsc.org

Each of the four methyl groups in 2,3,4,5-tetramethylfuran can rotate about its C-C bond axis. This internal rotation is not entirely free but is hindered by a potential energy barrier, known as the torsional barrier. Microwave spectroscopy is uniquely suited to determine these barriers with high accuracy.

In molecules with multiple methyl rotors, such as 2,3-dimethylfuran, the internal rotations can couple, leading to complex splitting patterns in the rotational spectrum. rsc.org Analysis of these splittings allows for the determination of the torsional barriers for each methyl group. Studies on analogous dimethyl-substituted five-membered rings show that these barriers are sensitive to the substitution pattern and electronic effects. researchgate.net For 2,3,4,5-tetramethylfuran, the proximity of the four methyl groups would likely result in significant steric and electronic interactions, influencing their respective rotational barriers.

Microwave spectroscopy can provide an experimental snapshot of the molecule's lowest-energy conformation in the cold, isolated conditions of a supersonic expansion. rsc.org The rotational constants derived from the spectrum correspond to a specific, well-defined geometry. Understanding the full conformational landscape and the dynamics of interconversion between different methyl group orientations often requires the aid of computational chemistry.

Microwave Spectroscopy and Rotational Spectra Analysis

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful complement to experimental spectroscopy. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can predict various molecular properties of 2,3,4,5-tetramethylfuran.

These theoretical investigations can be used to:

Predict Molecular Geometry: Calculations can determine the equilibrium structure, including bond lengths and angles, providing a model for interpreting experimental rotational constants.

Calculate Spectroscopic Parameters: NMR chemical shifts and rotational constants can be calculated and compared with experimental data to confirm spectral assignments.

Determine Torsional Barriers: The potential energy surface for the internal rotation of the methyl groups can be mapped out computationally. This allows for the theoretical determination of torsional barriers, which can then be compared with values derived from microwave spectroscopy. For related molecules like 2,3-dimethylfuran, quantum chemical calculations have been essential in understanding the surprisingly low torsional barriers that arise from a combination of steric and electrostatic effects. rsc.org

Explore Conformational Landscapes: Computational methods can explore the relative energies of different conformers (arising from different orientations of the methyl groups) and the energy barriers for interconversion between them, providing a comprehensive view of the molecule's flexibility and dynamics.

Quantum Chemical Methods for Electronic Structure and Energetics

Quantum chemical methods are instrumental in elucidating the electronic structure and energetic properties of molecules. For 2,3,4,5-tetramethylfuran, these computational approaches are particularly valuable for interpreting experimental data, such as microwave spectra, and for understanding the influence of the four methyl substituents on the furan ring.

Density Functional Theory (DFT) is a commonly employed method for these investigations. For instance, DFT calculations using the B3LYP functional have been utilized to predict the outcomes of reactions involving 2,3,4,5-tetramethylfuran. researchgate.net Such calculations help in determining the molecular geometry, electronic distribution, and orbital energies, which are fundamental to understanding the molecule's reactivity.

In spectroscopic studies, quantum chemical calculations are essential for predicting molecular properties that are not easily determined by experiment alone. For complex molecules with internal moving parts, like the four methyl groups in 2,3,4,5-tetramethylfuran, these calculations can unravel complex spectral patterns. Theoretical calculations are used to determine rotational constants and the potential barriers for the internal rotation of the methyl groups. mdpi.comresearchgate.netnih.gov These large-amplitude motions create splittings in the rotational spectra, and their analysis provides deep insight into the molecule's conformational landscape and non-bonded interactions. mdpi.comnih.gov

Furthermore, computational models have been applied to more complex systems incorporating the tetramethylfuran moiety. In a study of a heterobimetallic NiZn complex with a tetramethylfuran-containing ligand, DFT calculations (B3LYP/6-31G(d)) were used to determine the singly occupied molecular orbitals (SOMOs) and spin densities of the reduced form of the complex. nih.gov These calculations provided a detailed picture of the electronic structure, revealing whether an unpaired electron resides on the metal center or is delocalized over the ligand framework. nih.gov

| Computational Method | Application for 2,3,4,5-Tetramethylfuran & Derivatives | Key Findings |

| DFT (B3LYP) | Analysis of Diels-Alder reaction mechanism. researchgate.net | Predicts the kinetically favored stereoisomer (endo-isomer). researchgate.net |

| Quantum Chemical Calculations | Support for microwave spectroscopy analysis. mdpi.comresearchgate.netnih.gov | Calculation of rotational constants and barriers to internal rotation for the methyl groups. mdpi.comnih.gov |

| DFT (B3LYP/6-31G(d)) | Electronic structure of a tetramethylfuran-containing ligand in a NiZn complex. nih.gov | Determination of SOMO and spin density to identify radical character. nih.gov |

Calculation of Thermodynamic Properties, Including Enthalpies of Formation

The thermodynamic properties of a compound, such as its enthalpy of formation (ΔfH°), are critical for assessing its stability and the energetics of its reactions. While specific, experimentally-derived thermodynamic data for 2,3,4,5-tetramethylfuran are not widely published, computational chemistry offers reliable methods for their prediction.

High-accuracy composite methods like Gaussian-n (Gn) theories (e.g., G3, G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3) are the gold standard for calculating thermodynamic properties of organic molecules. These methods systematically approximate the results of high-level electronic structure calculations to achieve chemical accuracy (typically within 1-2 kcal/mol of experimental values).

The effect of alkyl substitution on the thermodynamic stability of the furan ring is a well-established trend. Each successive methylation generally increases the thermodynamic stability of the molecule. This trend can be observed in the enthalpies of formation for less substituted furans. By extrapolating from this data, an estimate for the enthalpy of formation of 2,3,4,5-tetramethylfuran can be made.

| Compound | Formula | Calculated/Estimated ΔfH° (gas, 298 K) (kJ/mol) | Method/Note |

| Furan | C4H4O | -34.9 | Experimental Value |

| 2-Methylfuran (B129897) | C5H6O | -78.2 | Experimental Value |

| 2,5-Dimethylfuran (B142691) | C6H8O | -128.5 | Experimental Value |

| 2,3,4,5-Tetramethylfuran | C8H12O | ~ -220 to -240 | Estimated based on substitution effects |

Note: The value for 2,3,4,5-Tetramethylfuran is an estimation based on the stabilizing effect of methyl groups observed in simpler furans and is not from a direct published calculation.

Bond Dissociation Energies and Stability Analysis of Furan Radicals

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a direct measure of bond strength and provides critical information about the stability of the resulting radical species. For 2,3,4,5-tetramethylfuran, the most likely bonds to break under thermal or photochemical conditions are the C-H bonds of the methyl groups.

The stability of the radical formed upon bond cleavage is a key factor determining the BDE. The radical resulting from hydrogen abstraction from a methyl group on the tetramethylfuran ring would be a (tetramethylfuranyl)methyl radical. This radical is stabilized by resonance, as the unpaired electron can delocalize into the π-system of the furan ring.

Computational studies on simpler alkylated furans show that the C-H BDE of the methyl group is lower than the C-H BDE of the furan ring itself, indicating that hydrogen abstraction is more likely to occur from the substituent. The presence of multiple electron-donating methyl groups on the furan ring in 2,3,4,5-tetramethylfuran is expected to further stabilize the ring and any radical character that develops. This increased stability is suggested in studies of metal complexes where the C-H bonds of the methyl substituents on a tetramethylfuran-containing ligand are significantly weakened in the reduced, radical-anion state of the complex. nih.gov

| Bond Type | Compound | Calculated BDE (kJ/mol) | Note |

| Ring C-H | Furan | ~485-500 | High energy, indicates strong bond. |

| Methyl C-H | 2-Methylfuran | ~360-370 | Significantly weaker than ring C-H. |

| Methyl C-H | 2,5-Dimethylfuran | ~355-365 | Further stabilization by second methyl group. |

| Methyl C-H | 2,3,4,5-Tetramethylfuran | ~345-360 | Estimated; expected to be the weakest C-H bond due to maximum substitution and radical stabilization. |

Note: The BDE values for 2,3,4,5-Tetramethylfuran are estimations based on trends observed in less substituted furans.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating complex reaction mechanisms. For 2,3,4,5-tetramethylfuran, computational methods have been applied to understand its participation in cycloaddition reactions and its degradation pathways in the atmosphere.

The atmospheric chemistry of furanoids is another area where computational modeling is crucial. acs.org Furans are removed from the atmosphere primarily by reaction with hydroxyl (OH) and nitrate (B79036) (NO3) radicals. escholarship.orgresearchgate.net Experimental studies have determined the rate coefficients for the reaction of tetramethylfuran with these atmospheric oxidants. acs.orgescholarship.org Computational modeling complements these experiments by providing a step-by-step mechanism, showing how the radical adds to the furan ring and the subsequent reactions that lead to ring-opening and the formation of secondary pollutants. acs.org Additionally, reaction pathways for the formation of 2,3,4,5-tetramethylfuran, such as the acid-catalyzed cyclization of 3,4-dimethyl-2,5-hexanedione, have been proposed. acs.org

| Reaction Type | Reactants | Computational Method | Key Insight from Modeling |

| Diels-Alder Cycloaddition | 2,3,4,5-Tetramethylfuran + Dimethyl acetylenedicarboxylate | DFT (B3LYP) researchgate.net | The endo-isomer is identified as the kinetically favored product. researchgate.net |

| Atmospheric Oxidation | Tetramethylfuran + OH/NO3 radicals | N/A (General Approach) | Models elucidate addition mechanisms and subsequent ring-opening pathways. acs.org |

| Formation | 3,4-Dimethyl-2,5-hexanedione | N/A (Proposed Pathway) | Acid-catalyzed cyclization is a potential synthetic route. acs.org |

Advanced Applications in Organic Synthesis and Materials Science

2,3,4,5-Tetramethylfuran as a Strategic Building Block in Complex Molecule Synthesis

The structural rigidity and electron-rich nature of the furan (B31954) ring in 2,3,4,5-tetramethylfuran make it an excellent component for the construction of elaborate organic molecules. Its utility as a synthetic intermediate is primarily harnessed through its participation in cycloaddition reactions, which allow for the rapid assembly of complex cyclic systems.

A significant application of 2,3,4,5-tetramethylfuran lies in its role as a precursor to fused-ring aromatic hydrocarbons. researchgate.net The general strategy involves a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction, between the tetramethylfuran (acting as the diene) and a suitable dienophile. This initial cycloaddition forms a bicyclic adduct containing an oxygen bridge. Subsequent deoxygenation of this adduct leads to the formation of a new aromatic ring.

This methodology provides a powerful tool for the synthesis of substituted naphthalenes, anthracenes, and other polycyclic aromatic systems. researchgate.netthieme-connect.de The substitution pattern on the resulting aromatic ring is directly controlled by the choice of the dienophile. For instance, reaction with an acetylenic dienophile can lead to the formation of a benzene (B151609) ring fused to the original furan-derived system, which upon deoxygenation yields a substituted naphthalene (B1677914) derivative.

A concrete example of this reactivity is the reaction of 2,3,4,5-tetramethylfuran with 2-butynedinitrile. This reaction proceeds via a (2 + 4)-cycloaddition to yield 1,4,5,6-tetramethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile. nih.gov While the direct deoxygenation of this specific adduct to a substituted phthalonitrile (B49051) is not explicitly detailed in the provided literature, the formation of such oxabicyclic compounds is the critical first step in this synthetic strategy. nih.govnih.gov The subsequent elimination of the oxygen bridge, often achieved through various chemical methods, would result in the formation of the aromatic system.

The versatility of the Diels-Alder reaction allows for the use of a wide array of dienophiles, which in turn provides access to a diverse range of fused-ring aromatic hydrocarbons with various substitution patterns. mdpi.com

The Diels-Alder reaction is well-known for its potential to create multiple stereocenters in a single step with a high degree of stereocontrol. youtube.com In the context of 2,3,4,5-tetramethylfuran, its cycloaddition reactions can, in principle, be rendered stereoselective, leading to the formation of chiral organic scaffolds. This can be achieved through the use of chiral dienophiles, chiral catalysts, or by attaching a chiral auxiliary to the furan ring itself.

While the general principles of stereoselective Diels-Alder reactions involving furan derivatives are well-established, specific examples detailing the use of 2,3,4,5-tetramethylfuran for the stereoselective synthesis of advanced organic scaffolds are not extensively covered in the provided search results. However, the potential for such transformations is significant. The resulting stereochemically defined bicyclic adducts can serve as versatile intermediates for the synthesis of complex, three-dimensional molecules with potential applications in medicinal chemistry and materials science. nih.govtum.de The ability to control the stereochemical outcome of these reactions is crucial for the synthesis of enantiomerically pure compounds. nih.gov

Utilization of 2,3,4,5-Tetramethylfuran as a Chemical Reagent in Specific Transformations

Beyond its role as a building block for larger structures, 2,3,4,5-tetramethylfuran can also be employed as a specific chemical reagent to effect particular transformations. Its primary utility in this context is as a diene in [4+2] cycloaddition reactions to trap reactive dienophiles.

A notable example is its reaction with 2-butynedinitrile, a highly reactive acetylenic dienophile. nih.gov In this reaction, 2,3,4,5-tetramethylfuran efficiently captures the dienophile to form a stable bicyclic adduct. nih.gov This reactivity can be exploited to remove a reactive species from a reaction mixture or to protect a particular functional group.

The table below summarizes the key reaction of 2,3,4,5-tetramethylfuran highlighted in the text.

| Diene | Dienophile | Product | Reference |

| 2,3,4,5-Tetramethylfuran | 2-Butynedinitrile | 1,4,5,6-Tetramethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile | nih.gov |

This cycloaddition reaction showcases the utility of 2,3,4,5-tetramethylfuran as a reactive diene for the construction of complex molecular frameworks. nih.gov

Conclusion and Future Research Directions in 2,3,4,5 Tetramethylfuran Chemistry

Synthesis of Key Research Findings and Contributions

Research specifically focused on 2,3,4,5-tetramethylfuran is notably sparse. The primary contribution to its chemistry comes from studies of its reactivity in cycloaddition reactions. A key finding is its reaction with 2-butynedinitrile, which proceeds via a (2 + 4)-cycloaddition mechanism. researchgate.net This reaction yields 1,4,5,6-tetramethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile when one equivalent of the furan (B31954) is used. With two equivalents, a further cycloaddition occurs to form a more complex hexahydro-diepoxynaphthalene derivative. researchgate.net

Interestingly, the presence of aluminum(III) chloride as a Lewis acid catalyst was found to have no effect on these reactions, which is in contrast to similar reactions with thiophene (B33073) analogues. researchgate.net Furthermore, the initial cycloaddition product can be converted into a tetracycloheptane derivative upon irradiation, demonstrating the potential for photochemical transformations of these systems. researchgate.net These findings highlight the role of 2,3,4,5-tetramethylfuran as a diene in Diels-Alder reactions, a fundamental reactivity pattern for furan compounds. researchgate.net

Identification of Current Gaps and Unexplored Research Avenues

Despite its simple structure, the chemistry of 2,3,4,5-tetramethylfuran remains largely uncharted territory. There is a significant lack of dedicated research into its synthesis, comprehensive reactivity profile, and potential applications.

Synthesis: While general methods for the synthesis of polysubstituted furans are well-established, including the Paal-Knorr synthesis and various transition-metal-catalyzed cyclizations, specific, high-yield synthetic routes to 2,3,4,5-tetramethylfuran are not extensively documented in recent literature. rsc.orgacs.orgnih.govrsc.org The development of efficient and scalable synthetic protocols is a critical first step for enabling broader research into its properties and applications.

Reactivity: Beyond the documented cycloaddition reaction, the reactivity of 2,3,4,5-tetramethylfuran is largely unexplored. The four methyl groups are expected to influence its electronic properties and steric hindrance, potentially leading to unique reactivity compared to less substituted furans. Systematic studies of its behavior in other fundamental organic reactions, such as electrophilic aromatic substitution, lithiation and subsequent functionalization, and oxidative or reductive transformations, are needed.

Properties and Applications: There is a dearth of information on the physical, chemical, and biological properties of 2,3,4,5-tetramethylfuran. Methylated furans, such as 2-methylfuran (B129897), have been investigated as potential biofuels and valuable chemical intermediates. nih.govrsc.org However, the specific properties of the tetramethylated analogue, such as its solvent characteristics, thermal stability, and potential as a building block in materials science or as a ligand in organometallic chemistry, have not been thoroughly investigated. Furthermore, the biological activity of this compound is unknown, despite the fact that the furan scaffold is a common motif in many bioactive molecules. researchgate.netnih.gov

Emerging Trends and Interdisciplinary Perspectives in Tetramethylfuran Research

The broader field of furan chemistry is continually evolving, with several emerging trends that could provide fertile ground for future research on 2,3,4,5-tetramethylfuran.

Biomass Valorization: Furan derivatives are key platform chemicals derivable from lignocellulosic biomass. mdpi.com While research has largely focused on furfural (B47365) and 5-hydroxymethylfurfural (B1680220), exploring the synthesis of more substituted furans like 2,3,4,5-tetramethylfuran from biomass-derived precursors could open new avenues for sustainable chemical production.

Materials Science: Oligo- and polyfurans have attracted interest for their potential applications in organic electronics and functional materials. nih.gov The fully substituted nature of 2,3,4,5-tetramethylfuran could be leveraged to create rigid, well-defined building blocks for novel polymers and functional materials with unique properties.

Medicinal Chemistry: The furan ring is a privileged scaffold in drug discovery. researchgate.netnih.gov The introduction of methyl groups can significantly impact the lipophilicity, metabolic stability, and binding affinity of a molecule. Investigating the incorporation of the 2,3,4,5-tetramethylfuran moiety into new chemical entities could be a promising strategy for the development of novel therapeutic agents.

Prognosis for Future Methodological Advancements and Applications

The future of 2,3,4,5-tetramethylfuran research will likely be driven by advancements in synthetic methodology and a deeper exploration of its potential applications.

Methodological Advancements: Modern synthetic methods, such as transition-metal-catalyzed cross-coupling and C-H activation reactions, could be applied to synthesize and functionalize 2,3,4,5-tetramethylfuran and its derivatives. acs.orgrsc.org These methods would allow for the rapid generation of a library of related compounds for screening in various applications. Furthermore, the development of stereoselective methods for the synthesis of chiral derivatives could be of significant interest, particularly for applications in medicinal chemistry. researchgate.net

Future Applications:

Green Solvents: Methylated tetrahydrofurans, such as 2-methyltetrahydrofuran, are being explored as greener solvent alternatives. researchgate.net A thorough characterization of the solvent properties of 2,3,4,5-tetramethylfuran could reveal its potential in this area.

Fuel Additives: Given the interest in methylfurans as biofuels, an investigation into the combustion properties of 2,3,4,5-tetramethylfuran could be warranted. nih.govrsc.org

Advanced Materials: Its rigid, symmetric structure makes it an attractive candidate for the synthesis of novel liquid crystals, porous organic frameworks, and other advanced materials.

Chemical Intermediates: As a polysubstituted building block, it could serve as a precursor for the synthesis of complex molecules, including natural products and pharmaceuticals. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4,5-Tetramethylfuran, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation of furan derivatives using methylating agents (e.g., methyl iodide) under catalytic conditions. Optimization includes varying solvent polarity (e.g., toluene or tetrahydrofuran analogs) and temperature to enhance regioselectivity . For purity, fractional distillation or preparative GC is recommended, as seen in purification protocols for structurally related tetrahydrofurans .

Q. How can 2,3,4,5-Tetramethylfuran be purified to ≥95% purity for experimental use?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively removes byproducts. For volatile impurities, short-path distillation under reduced pressure (e.g., 40–60°C, 10–20 mmHg) is advised, similar to methods for 2-methyltetrahydrofuran . Purity validation via GC-MS or HPLC with UV detection (λ = 210–260 nm) is critical .

Q. What spectroscopic techniques are most reliable for structural confirmation of 2,3,4,5-Tetramethylfuran?

- Methodological Answer :

- NMR : H and C NMR (CDCl) resolve methyl group environments; compare with tetramethylated furan analogs .

- IR : C-O-C stretching (~1250 cm) and methyl deformation modes (~1375 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M] and fragmentation patterns .

Advanced Research Questions

Q. How can thermal stability and decomposition pathways of 2,3,4,5-Tetramethylfuran be analyzed under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition thresholds. Coupled with GC-MS, volatile degradation products (e.g., formaldehyde, CO) are tracked. Conflicting data may arise from solvent residues; ensure sample dryness, as seen in thermal studies of brominated furans .

Q. What computational methods best model the electronic structure and reactivity of 2,3,4,5-Tetramethylfuran?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts HOMO-LUMO gaps and methyl group steric effects. Compare with X-ray crystallography data of substituted furans (e.g., 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran) to validate torsional angles . Discrepancies between computational and experimental geometries may require solvent-effect corrections .

Q. How do methyl substitution patterns influence the reactivity of 2,3,4,5-Tetramethylfuran in catalytic transformations?

- Methodological Answer : Steric maps generated via molecular dynamics simulations quantify accessibility of the furan oxygen for coordination (e.g., in Grignard reactions). Experimental validation involves competitive reactions with 2-methyltetrahydrofuran, where increased methyl substitution reduces reaction rates . Contrast with less-substituted furans to isolate steric vs. electronic effects .

Q. What strategies resolve contradictions in environmental persistence data for 2,3,4,5-Tetramethylfuran?

- Methodological Answer : Conduct biodegradation assays (OECD 301F) under controlled microbial consortia, comparing aerobic vs. anaerobic conditions. Discrepancies may stem from matrix effects (e.g., soil vs. water). Cross-reference with chlorinated furan degradation pathways, noting halogenation’s role in persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.